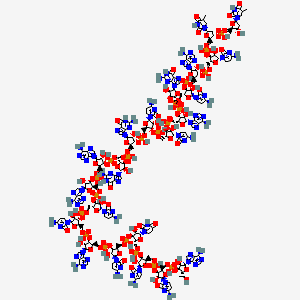
(1,2'-Binaphthalene)-1,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2’-Binaphthalene)-1,2’-diamine is an organic compound with the molecular formula C20H16N2 It is a derivative of binaphthalene, featuring two amino groups attached to the naphthalene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2’-Binaphthalene)-1,2’-diamine typically involves the reaction of 1,2’-binaphthalene with ammonia or amines under specific conditions. One common method is the high-temperature polycondensation reaction between [1,1′-binaphthalene]-4,4′-diamine and thiophene-2,5-dicarbaldehyde . This reaction is carried out in non-protic polar solvents like chloroform and dichloromethane .
Industrial Production Methods: Industrial production methods for (1,2’-Binaphthalene)-1,2’-diamine are not extensively documented. the principles of high-temperature polycondensation and the use of specific catalysts and solvents are likely employed to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (1,2’-Binaphthalene)-1,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.
Substitution: The amino groups in (1,2’-Binaphthalene)-1,2’-diamine can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted binaphthalene derivatives, quinones, and reduced amine compounds.
Wissenschaftliche Forschungsanwendungen
(1,2’-Binaphthalene)-1,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of advanced materials, including functionalized nanoparticles.
Wirkmechanismus
The mechanism of action of (1,2’-Binaphthalene)-1,2’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1,1’-Binaphthalene-2,2’-diamine: This compound is similar in structure but differs in the position of the amino groups.
2,2’-Binaphthalene: Another related compound with different substitution patterns.
Uniqueness: (1,2’-Binaphthalene)-1,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
795-95-9 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(1-aminonaphthalen-2-yl)naphthalen-2-amine |
InChI |
InChI=1S/C20H16N2/c21-18-12-10-13-5-1-3-7-15(13)19(18)17-11-9-14-6-2-4-8-16(14)20(17)22/h1-12H,21-22H2 |
InChI-Schlüssel |
YGXXZEGNXIPOQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C4=CC=CC=C4C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)









![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
